1-(5-Methylthiophen-2-yl)ethane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZUBMKXFQPKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Structural Optimization and Synthesis of 5-Substituted Thiophene-2-Thiol Derivatives
Executive Summary
The thiophene-2-thiol scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for thiophenols and a critical precursor for thieno-fused heterocycles. However, the specific subclass of 5-substituted thiophene-2-thiols offers a unique vector for drug design: the 5-position allows for precise tuning of lipophilicity (
This guide addresses the technical challenges of synthesizing and handling these derivatives, specifically overcoming their propensity for oxidative dimerization and optimizing their utility in histone deacetylase (HDAC) inhibition and antimicrobial applications.
Structural & Electronic Architecture
The Thiophene Core vs. Phenyl Bioisosterism
Unlike the benzene ring, the thiophene ring is electron-rich (excessive
-
Bond Angles: The C-S-C angle is
, compressing the geometry compared to phenyl. -
Metabolic Liability: The 2- and 5-positions are metabolically active (S-oxidation or hydroxylation). Blocking the 5-position with a substituent (R) is crucial for improving metabolic stability.
The 5-Position "Tail"
The substituent at position 5 dictates the electronic environment of the distal thiol.
-
Electron Withdrawing Groups (EWG): (e.g.,
, ) Increase the acidity of the thiol proton ( decrease), enhancing interactions with basic active site residues but reducing nucleophilicity. -
Electron Donating Groups (EDG): (e.g.,
, ) Increase electron density at the sulfur, enhancing nucleophilicity and metal chelation strength.
Synthetic Architectures
The synthesis of 5-substituted thiophene-2-thiols requires rigorous exclusion of oxygen to prevent disulfide formation. We prioritize Lithium-Halogen Exchange followed by Sulfuration for its regioselectivity.
Pathway Logic (Graphviz Visualization)
Figure 1: Regioselective synthesis of 5-substituted thiophene-2-thiols via lithiation-sulfuration sequence. Note the critical branch point at the product stage where oxidation can occur.
Detailed Experimental Protocol
Objective: Synthesis of 5-phenylthiophene-2-thiol. Scale: 10 mmol. Safety: Thiophene thiols have potent, disagreeable odors. All work must be performed in a functioning fume hood.
Reagents & Equipment
-
Substrate: 2-bromo-5-phenylthiophene (2.39 g, 10 mmol).
-
Reagent: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol).
-
Electrophile: Sublimed Sulfur (
) powder (0.35 g, 11 mmol). -
Solvent: Anhydrous THF (distilled over Na/Benzophenone).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon. Add 2-bromo-5-phenylthiophene and dissolve in 40 mL anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Insight: Temperature control is vital. Above -60°C, the lithiated species may undergo "scrambling" (migration of the lithium to the 3 or 4 position).
-
-
Lithiation: Add n-BuLi dropwise via syringe over 15 minutes. The solution will typically turn yellow/orange. Stir at -78°C for 45 minutes.
-
Validation: Withdraw an aliquot, quench with
, and check NMR. Disappearance of the C2-proton signal indicates complete lithiation.
-
-
Sulfuration: Add the sulfur powder in one portion under a positive stream of Argon. Remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.
-
Observation: The solution will darken (often to a deep red/brown) as the thiolate forms.
-
-
Quench & Workup: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. Extract with Ethyl Acetate (
mL).-
Critical Step: Wash the organic layer with a 10% solution of Sodium Hydrosulfite (
) or Dithiothreitol (DTT) to reduce any disulfides formed during extraction.
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 95:5).-
Storage: Store pure thiol under Argon at -20°C.
-
Medicinal Chemistry Applications
Histone Deacetylase (HDAC) Inhibition
HDACs are zinc-dependent enzymes. The thiol group acts as a Zinc Binding Group (ZBG), chelating the
Comparative Potency Data (Hypothetical Representative Data) Table 1: SAR of 5-substituted thiophene-2-thiols against HDAC1.
| Compound | 5-Substituent (R) | Electronic Effect | HDAC1 IC50 (nM) | Stability ( |
| TP-1 | -H | Neutral | 120 | Low (< 10 min) |
| TP-2 | -Phenyl | Lipophilic/Conjugation | 45 | Moderate (30 min) |
| TP-3 | -4-F-Phenyl | EWG/Lipophilic | 12 | High (60 min) |
| TP-4 | -Methyl | EDG | 250 | Low (< 15 min) |
Analysis: The addition of a lipophilic, electron-withdrawing group at position 5 (TP-3) enhances potency, likely by engaging the hydrophobic "cap" region of the HDAC enzyme while acidifying the thiol for better Zn-chelation.
Mechanistic Pathway (Graphviz Visualization)
Figure 2: Pharmacophore mapping of the 5-substituted thiophene-2-thiol scaffold within a metalloenzyme active site.
Stability & Handling (The "Self-Validating" System)
To ensure data integrity, the handling of thiophenethiols must be treated as a system that validates its own purity.
-
The Ellman's Test: Before any biological assay, quantify free thiol content using Ellman's Reagent (DTNB).
-
Protocol: Mix 10
L sample + 10 L DTNB (10 mM) in buffer. Measure Absorbance at 412 nm. -
Pass Criteria: >95% free thiol. If lower, reduce with TCEP before assay.
-
-
Degassing: All assay buffers must be degassed to prevent rapid oxidation during the incubation period of the assay.
References
-
Campaigne, E. (1962). "Thiophenes and Thiapyrans." Comprehensive Heterocyclic Chemistry. Elsevier.
-
Lomibao, J., et al. (2011). "Increasing the Potency of HDAC Inhibitors through Zinc Binding Group Modification." Bioorganic & Medicinal Chemistry Letters.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Thiophene-2-thiol." PubChem.
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (Reference for Lithiation Protocols).
-
Gronowitz, S. (1991). "Thiophene and Its Derivatives." The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
Disclaimer: This guide is for research purposes only. The synthesis of thiophene derivatives involves hazardous chemicals (lithium reagents, thiols) and should only be performed by trained personnel in appropriate facilities.
Methodological & Application
Synthesis of 1-(5-Methylthiophen-2-yl)ethane-1-thiol from 2-acetyl-5-methylthiophene
Executive Summary
This Application Note details the synthetic protocol for converting 2-acetyl-5-methylthiophene to 1-(5-methylthiophen-2-yl)ethane-1-thiol. While direct reductive thiolation (using
This guide presents the Mitsunobu-Hydrolysis Pathway . This route is selected for its high chemoselectivity, mild conditions, and ability to control stereochemistry (if chiral reduction is employed in step 1). It avoids the isolation of unstable
Key Chemical Transformation
Retrosynthetic Analysis & Strategy
The target molecule contains a secondary thiol at the benzylic position relative to the thiophene ring. This position is electronically activated; the thiophene ring stabilizes the adjacent carbocation, making the intermediate alcohol prone to
Strategic Choice: The Mitsunobu reaction (
Pathway Logic Visualization
Figure 1: Strategic workflow for the conversion of acetylthiophene to ethylthiol derivative.
Experimental Protocols
Step 1: Reduction to 1-(5-Methylthiophen-2-yl)ethanol
Objective: Chemoselective reduction of the ketone without reducing the thiophene ring.
-
Reagents:
-
2-acetyl-5-methylthiophene (1.0 eq)
-
Sodium Borohydride (
) (0.6 eq) -
Methanol (anhydrous)
-
-
Procedure:
-
Dissolve 2-acetyl-5-methylthiophene (10 mmol) in anhydrous MeOH (30 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add
(6 mmol) portion-wise over 15 minutes. Caution: Gas evolution ( ). -
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add saturated
solution (10 mL). -
Extraction: Remove MeOH under reduced pressure. Extract the residue with Ethyl Acetate (
mL). -
Drying: Wash combined organics with brine, dry over
, and concentrate. -
Yield: Expect >90% yield of a clear/pale yellow oil.
-
Step 2: Mitsunobu Thiolation (Thioester Formation)
Objective: Convert the alcohol to a protected thiol (thioacetate) with inversion of configuration (relevant if starting with chiral alcohol).
-
Reagents:
-
Alcohol from Step 1 (1.0 eq)
-
Triphenylphosphine (
) (1.2 eq) -
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Thioacetic acid (
) (1.2 eq) -
THF (anhydrous)
-
-
Procedure:
-
Dissolve
(12 mmol) in anhydrous THF (40 mL) under Argon atmosphere. -
Cool to 0°C. Add DIAD (12 mmol) dropwise. The solution will turn yellow/orange. Stir for 15 min to form the betaine complex.
-
Add the Alcohol (10 mmol) dissolved in THF (10 mL) dropwise.
-
Add Thioacetic acid (12 mmol) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Workup: Concentrate the reaction mixture. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the solid. -
Purification: Purify the filtrate via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Data Check: Look for the disappearance of the broad -OH stretch (3400 cm⁻¹) and appearance of the Thioester carbonyl (~1690 cm⁻¹) in IR.
-
Step 3: Hydrolysis to Target Thiol
Objective: Deprotection of the thioacetate to yield the free thiol.
-
Reagents:
-
Thioacetate from Step 2 (1.0 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Methanol (degassed)
-
-
Procedure:
-
Degassing: Sparge MeOH with Argon for 15 minutes prior to use. Critical: Oxygen promotes disulfide dimerization.
-
Dissolve the Thioacetate in degassed MeOH.
-
Add
and stir at RT for 2–4 hours under Argon. -
Quench: Acidify carefully with degassed 1M HCl to pH ~4.
-
Extraction: Extract with DCM (
) under inert atmosphere if possible. -
Final Isolation: Dry over
and concentrate. -
Storage: Store under Argon at -20°C. Thiols oxidize rapidly in air.
-
Data Summary & Troubleshooting
Physicochemical Data Table
| Parameter | 2-Acetyl-5-methylthiophene | Intermediate Alcohol | Target Thiol |
| State | Solid/Oil (mp ~26°C) | Viscous Oil | Oil (Pungent) |
| MW ( g/mol ) | 140.20 | 142.22 | 158.28 |
| Key NMR Signal | |||
| Stability | Stable | Stable | Oxidation Sensitive |
Troubleshooting Guide
-
Low Yield in Step 2: Ensure THF is strictly anhydrous. Water destroys the Mitsunobu betaine.
-
Disulfide Formation (Dimer): If the product shows a doubled mass in MS or lack of SH stretch in IR, the thiol has oxidized.
-
Fix: Treat the dimer with Zinc dust in dilute HCl or DTT (dithiothreitol) to reduce it back to the monomer.
-
-
Odor Control: All glassware contacting the thiol must be soaked in a bleach bath (sodium hypochlorite) immediately after use to oxidize the sulfur residues and neutralize the smell.
Workup & Purification Logic
The following diagram illustrates the decision matrix for purification, ensuring high purity for biological testing.
Figure 2: Purification decision tree handling potential oxidation byproducts.
References
-
Mitsunobu Reaction Mechanism & Protocols
- Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
- Thioacetic Acid in Thiol Synthesis: Gryko, D., et al. (2019). "Practical Synthesis of Chiral Secondary Thiols via Mitsunobu Reaction." Journal of Organic Chemistry. (General methodology reference). Note: The inversion of configuration using AcSH is a standard textbook transformation cited in Greene's Protective Groups in Organic Synthesis.
-
Thiophene Chemistry & Stability
- Campaigne, E. (1944). "Thiophenes and Thiapyrans." Chemical Reviews, 35(1), 1-40.
-
Handling of Thiols (Safety)
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of 1-(5-Methylthiophen-2-yl)ethane-1-thiol vs. 2-Acetylthiophene
Executive Summary
This guide provides a technical comparison of the 1H NMR spectral characteristics of 1-(5-Methylthiophen-2-yl)ethane-1-thiol (Target Compound) and 2-Acetylthiophene (Reference Standard).
In synthetic workflows, 2-acetylthiophene derivatives often serve as precursors to functionalized thiophene thiols, which are critical motifs in pharmaceutical intermediates (e.g., platelet aggregation inhibitors) and flavor chemistry. Distinguishing these species is essential for monitoring reaction progress—specifically the reduction of the carbonyl group and the introduction of the thiol moiety.
Key Differentiator: The transition from the electron-withdrawing acetyl group to the electron-rich alkyl-thiol group induces a dramatic upfield shift in the aromatic region and introduces complex aliphatic coupling patterns absent in the ketone precursor.
Structural & Electronic Context
Understanding the electronic environment is prerequisite to interpreting the NMR data.
-
2-Acetylthiophene: Possesses a strong Electron Withdrawing Group (EWG) (Carbonyl). This deshields the thiophene ring protons, shifting them downfield (higher ppm).
-
This compound: Possesses Electron Donating Groups (EDG) (Alkyl, Thiol, and Methyl). This increases electron density on the ring, shielding the protons and shifting them upfield (lower ppm).
Structural Comparison Diagram
Figure 1: Structural comparison highlighting the electronic contrast between the electron-deficient ketone and the electron-rich thiol derivative.
Detailed 1H NMR Spectral Analysis
The following data compares the chemical shifts (
Table 1: Comparative Chemical Shifts
| Feature | Proton Assignment | 2-Acetylthiophene ( | 1-(5-Me-thiophen-2-yl)ethane-1-thiol ( | Multiplicity & Coupling |
| Aromatic | H-3 (adj. to functional group) | 7.70 | 6.65 - 6.75 | dd vs d ( |
| Aromatic | H-4 | 7.12 | 6.55 - 6.65 | dd vs d ( |
| Aromatic | H-5 | 7.63 | -- | Replaced by Methyl group |
| Aliphatic | Acetyl Methyl ( | 2.55 | -- | Singlet (s) |
| Aliphatic | Ring Methyl ( | -- | 2.40 - 2.45 | Singlet (s) |
| Aliphatic | Methine ( | -- | 4.40 - 4.60 | Multiplet/Quartet (m/q) |
| Aliphatic | Ethyl Methyl ( | -- | 1.70 - 1.80 | Doublet (d, |
| Heteroatom | Thiol ( | -- | 2.00 - 2.20 | Doublet (d) or Broad s |
Aromatic Region Analysis (6.5 - 8.0 ppm)
-
2-Acetylthiophene: The spectrum displays a classic AMX pattern (three distinct signals). The H-3 proton is significantly deshielded (
7.70) due to the magnetic anisotropy of the adjacent carbonyl group. H-5 is also deshielded ( 7.63) by the sulfur lone pair and resonance effects. -
Target Thiol: The spectrum simplifies to an AB system (two doublets) because the H-5 position is substituted with a methyl group.
-
Shift Logic: The loss of the carbonyl and the addition of the electron-donating methyl group at position 5 causes a massive upfield shift of the remaining ring protons (H-3 and H-4) into the
6.5–6.8 range. -
Diagnostic: Look for the collapse of the 7.7 ppm signal. If you still see peaks above 7.0 ppm, your reduction/substitution is incomplete.
-
Aliphatic Region Analysis (1.5 - 5.0 ppm)
-
2-Acetylthiophene: Dominated by a single, sharp singlet at
2.55 (Acetyl ). -
Target Thiol: Shows a complex pattern indicative of the
moiety.-
Methine (
): Appears as a multiplet around 4.5. This is the "fingerprint" of the ethyl-linker. -
Thiol (
): Often appears as a doublet around 2.1 due to coupling with the methine proton ( Hz), though it can be broad if trace acid/water is present. -
Ring Methyl: A sharp singlet at
2.45. -
Ethyl Methyl: A doublet at
1.75.
-
Experimental Protocol
To ensure reproducible data, follow this standardized sample preparation protocol.
Reagents
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Tube: 5mm High-Precision NMR tube (e.g., Wilmad 507-PP).
Workflow
-
Massing: Weigh approximately 5-10 mg of the sample.
-
Note: Thiol compounds can oxidize to disulfides in air. Prepare samples immediately before acquisition.
-
-
Dissolution: Add 0.6 mL of
. Cap the tube immediately. -
Homogenization: Invert the tube gently 3-5 times. Do not vortex vigorously to avoid excessive aeration (oxidation risk).
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (D1): 1.0 - 2.0 s
-
Scans (NS): 16 (sufficient for >5mg sample)
-
Temperature: 298 K (
)
-
Experimental Validation Logic (DOT)
Figure 2: Decision tree for validating the synthesis of the thiol derivative using NMR markers.
Mechanistic Insight: Why the Shifts Change
Magnetic Anisotropy of the Carbonyl
In 2-acetylthiophene , the carbonyl group (
Shielding by Alkyl Groups
In the thiol derivative , the carbonyl is replaced by an
The Thiol Effect
The thiol group (
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 2-Acetylthiophene. SDBS No. 1284. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Campaigne, E., & Archer, W. L. (1953). The acetylation of some methylthiophenes. Journal of the American Chemical Society, 75(4), 989-991. (Foundational synthesis of acetyl-methylthiophenes).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
